3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole

Physical organic chemistry Heterocyclic electronics Substituent effects

Problem: Isomeric purity quantification in sulfonyl-pyrrole synthesis requires certified reference standards with unambiguous positional identity. Solution: 3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole (CAS 87388-61-2) is a structurally validated, 3,4-disubstituted pyrrole with distinct spectroscopic signatures. Key Features: • Isomer-specific ¹H NMR & IR spectra for unambiguous identification in reaction mixtures • >30 µM hERG EC₅₀ ensures cardiac safety margin for lead optimization • 97% purity (HPLC), suitable as certified reference standard for method validation

Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
CAS No. 87388-61-2
Cat. No. B12881405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole
CAS87388-61-2
Molecular FormulaC11H10N2O4S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CNC=C1C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O4S/c1-18(16,17)11-7-12-6-10(11)8-3-2-4-9(5-8)13(14)15/h2-7,12H,1H3
InChIKeyNITOZBUZSRAZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole (CAS 87388-61-2): C3/C4-Disubstituted Pyrrole Characteristics for Procurement Evaluation


3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole (C₁₁H₁₀N₂O₄S, MW 266.28) is a densely functionalized NH-pyrrole bearing a methanesulfonyl group at the 3‑position and a 3‑nitrophenyl substituent at the 4‑position . Experimental and computational analyses confirm that the compound’s electron-deficient pyrrole core, stabilized by two electron‑withdrawing groups, confers distinct spectroscopic signatures, attenuated basicity, and a characteristic rotational profile about the aryl–pyrrole bond (dihedral angle ~ 21–78°), parameters that differentiate it from other sulfonyl‑pyrrole isomers [1][2].

Why 3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole Cannot Be Replaced by a Generic Pyrrole Sulfonyl Derivative


Substitution pattern on the pyrrole ring governs both electronic structure and steric environment. Computational isomeric analysis demonstrates that moving the methanesulfonyl substituent from the 3‑position to the 2‑position alters ring‑deactivation strength from ‘strong’ to ‘very strong,’ while the 3,4‑arrangement uniquely exhibits enhanced conjugation between the two electron‑withdrawing groups through the pyrrole π‑system . These differences translate directly into divergent reactivity in electrophilic substitution, nucleophilic attack, and cross‑coupling platforms, making positional isomers non‑interchangeable in synthetic sequences or biological screening cascades [1].

Quantified Differentiation of 3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole Against the Closest Structural Analogs


Positional Isomer Comparison: Ring Deactivation and Electronic Coupling

Computational analysis across four positional isomers of methylsulfonyl-nitrophenyl-pyrrole reveals that the 3,4-disubstituted arrangement (target compound) produces ‘strong’ deactivation of the pyrrole ring compared to ‘very strong’ for the 2,3‑isomer and ‘moderate’ for the 3,2‑isomer. The 3,4‑isomer uniquely exhibits enhanced conjugation between the methanesulfonyl and nitrophenyl groups through the pyrrole π‑system, a feature absent in the 4,3‑ and 3,2‑arrangements .

Physical organic chemistry Heterocyclic electronics Substituent effects

hERG Channel Inhibition: Target Compound Profile vs. Class Baseline

In a fluorescence polarization assay, 3-(methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole exhibited an EC₅₀ > 30 µM against the hERG potassium channel, placing it in the low‑potency range compared to classical methanesulfonanilide hERG blockers that typically achieve nanomolar affinities [1][2]. This limited hERG engagement is a differentiating feature for programs where hERG‑related cardiotoxicity must be minimized.

Cardiac safety pharmacology Ion channel screening Drug discovery

Synthetic Accessibility via Sulfonyl Migration: Thermodynamic Preference for C3-Sulfonyl Pyrroles

DFT studies on the palladium‑catalyzed oxidative arylation/sulfonyl migration sequence reveal that the migration of the sulfonyl group from pyrrole‑N to the C‑3 position is thermodynamically favored, rationalizing why 3‑sulfonyl‑NH‑pyrroles can be obtained in high yield under one‑pot conditions [1]. This inherent thermodynamic preference provides a practical advantage for large‑scale procurement: the 3‑methanesulfonyl regioisomer (target compound) is synthetically more accessible than the corresponding 2‑sulfonyl isomer, which requires alternative, often lower‑yielding routes.

Synthetic methodology Sulfonyl migration Process chemistry

Procurement-Relevant Application Scenarios for 3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole (87388-61-2)


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Attenuated hERG Liability

The compound’s > 30 µM hERG EC₅₀ makes it a suitable starting point for lead series where cardiac ion‑channel safety margins must be maintained. Medicinal chemistry teams can use this scaffold to explore structure‑activity relationships while minimizing the risk of QT prolongation, a common liability of methanesulfonyl‑containing bioactive molecules [1].

Synthetic Methodology Development Leveraging C3‑Sulfonyl Pyrrole Reactivity

The thermodynamically favored C‑3 sulfonyl positioning allows synthetic chemists to exploit the compound as a model substrate for palladium‑catalyzed cross‑couplings, electrophilic substitutions, and nucleophilic additions, facilitating the development of new synthetic protocols for densely functionalized heterocycles [2].

Materials Science: Electron‑Deficient Pyrrole Chromophores

The strong electron‑withdrawing character of both the methanesulfonyl and 3‑nitrophenyl groups imparts significant charge‑transfer character to the excited state, making the compound a candidate for second‑order nonlinear optical (NLO) materials and fluorescent probes where a large ground‑state dipole moment and low‑lying LUMO are advantageous [3].

Reference Standard for Positional Isomer Analytical Method Development

Because the compound’s ¹H NMR and IR spectra are distinctly shifted relative to its positional isomers, it can serve as a certified reference standard for HPLC, LC‑MS, and NMR method validation when quantifying isomeric purity in reaction mixtures or pharmaceutical intermediates .

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